molecular formula C17H20O3 B1377085 2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol CAS No. 1423032-65-8

2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol

Cat. No.: B1377085
CAS No.: 1423032-65-8
M. Wt: 272.34 g/mol
InChI Key: JPNUSXGLZQNRNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol is a useful research compound. Its molecular formula is C17H20O3 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

  • The compound shows potential in the study of cardioselective beta-adrenoceptor blocking agents. Studies have identified that certain derivatives exhibit high cardioselectivity, crucial for developing targeted cardiovascular drugs (Rzeszotarski et al., 1983).

Kinetic Resolution and Synthesis

  • It is involved in the kinetic resolution of racemic mixtures and synthesis of certain derivatives. These processes are important for obtaining chiral compounds used in various pharmaceutical applications (Azam Sharif Mohammed Shafioul & C. Cheong, 2012).

Antimicrobial and Antiradical Activities

  • Compounds structurally similar to 2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol have been examined for their antimicrobial and antiradical activities. These properties are vital for developing new drugs with antimicrobial and antioxidant capabilities (Čižmáriková et al., 2020).

Structural Analysis and Drug Design

  • Structural analysis of related compounds aids in understanding their binding mechanisms with specific receptors. This information is key for drug design, particularly for creating selective antagonists in targeted therapies (W. Xu et al., 2016).

Advancements in Antidepressants

  • Derivatives of this compound have shown promise in the development of new antidepressants, particularly in the context of serotonin receptor antagonism and serotonin reuptake inhibition. This is crucial for treating various mood disorders (Takeuchi et al., 2003).

Antioxidant Properties

  • Research has also explored its antioxidant properties, which are important for developing treatments against oxidative stress-related diseases (Mei et al., 2009).

Properties

IUPAC Name

2-(4-methoxy-2-phenylmethoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-17(2,18)15-10-9-14(19-3)11-16(15)20-12-13-7-5-4-6-8-13/h4-11,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNUSXGLZQNRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)OC)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol
Reactant of Route 3
Reactant of Route 3
2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol
Reactant of Route 4
Reactant of Route 4
2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol
Reactant of Route 5
Reactant of Route 5
2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol
Reactant of Route 6
Reactant of Route 6
2-[2-(Benzyloxy)-4-methoxyphenyl]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.